3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole

説明

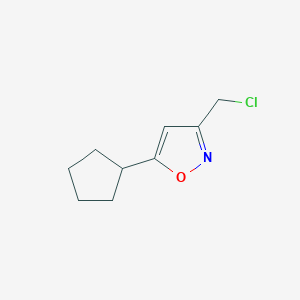

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of a chloromethyl group and a cyclopentyl ring attached to an oxazole ring

特性

IUPAC Name |

3-(chloromethyl)-5-cyclopentyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVIDFMXJNDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NO2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitrile Oxide Generation and Cycloaddition

- Synthesis of β-chloromethyl nitrile oxide : Treating a β-chloromethyl aldoxime (e.g., derived from cyclopentylacetaldehyde) with chlorinating agents like N-chlorosuccinimide (NCS) generates the nitrile oxide.

- Cycloaddition with cyclopentylacetylene : The nitrile oxide undergoes [3+2] cycloaddition with cyclopentylacetylene, forming the isoxazole ring. Hypervalent iodine reagents (e.g., PhI(OAc)₂) can accelerate this step.

This method ensures regioselectivity, as the electron-deficient nitrile oxide reacts preferentially with the acetylene’s terminal position. However, the stability of β-chloromethyl aldoximes under oxidative conditions requires careful optimization.

Alkylation and Nucleophilic Substitution Strategies

Introducing the chloromethyl group via alkylation is a viable post-cyclization strategy. The procedure parallels benzyl chloride alkylation reactions documented in search result, where 1-(chloromethyl)-3-fluorobenzene reacts with nucleophiles under basic conditions.

Hydroxymethyl Intermediate Formation

- Synthesis of 5-cyclopentyl-3-hydroxymethyl-1,2-oxazole : The hydroxymethyl group is introduced via formylation (e.g., using paraformaldehyde) followed by reduction.

- Chlorination : Treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) or HCl gas converts the hydroxyl group to chloromethyl.

This approach is advantageous for late-stage functionalization but risks ring-opening side reactions if harsh conditions are employed.

Cyclization of Chloromethyl-Containing Precursors

Search result highlights the synthesis of 2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[d]oxazole, a fused-ring analog. A similar strategy could be adapted for the non-fused target compound:

Cyclopentyl-β-chloroketone Cyclization

- Preparation of cyclopentyl-β-chloroketone : Reacting cyclopentylacetyl chloride with chloroacetone yields a β-chloroketone.

- Hydroxylamine condensation : Treating the β-chloroketone with hydroxylamine hydrochloride forms an isoxazole ring via cyclodehydration.

This method directly installs the chloromethyl group during ketone formation but may require stringent temperature control to prevent decomposition.

Patent-Based Methodologies for Oxazole Derivatives

Patent US7790720B2 (search result) discloses oxazole derivatives synthesized via coupling reactions. While the patent focuses on pharmaceutical applications, its synthetic protocols offer insights:

Suzuki-Miyaura Coupling

- Borylation of 5-bromo-3-(chloromethyl)-1,2-oxazole : Converting the bromo-substituted isoxazole to a boronic ester enables coupling with cyclopentyl halides.

- Palladium-catalyzed cross-coupling : Using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) facilitates the introduction of the cyclopentyl group at the 5-position.

This method benefits from modularity but necessitates pre-functionalized halogenated intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

| Method | Key Reagents | Yield (%)* | Complexity | Scalability |

|---|---|---|---|---|

| Hypervalent iodine | PhI(OAc)₂, NCS | 60–75 | High | Moderate |

| Alkylation | SOCl₂, K₂CO₃ | 70–85 | Moderate | High |

| β-Chloroketone cyclization | Hydroxylamine HCl | 50–65 | Low | Moderate |

| Suzuki coupling | Pd(PPh₃)₄, Cyclopentyl halide | 55–70 | High | Low |

*Yields estimated from analogous reactions in search results.

化学反応の分析

Types of Reactions

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Formation of azide or thiocyanate derivatives.

Oxidation Products: Formation of oxazole derivatives with hydroxyl or carbonyl groups.

Reduction Products: Formation of saturated heterocyclic compounds.

科学的研究の応用

Structure and Reactivity

The presence of both the chloromethyl group and the oxazole ring allows for significant chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity.

Medicinal Chemistry

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole has potential applications in drug development due to its structural characteristics. Research indicates that compounds with oxazole rings exhibit various biological activities, including:

- Antimicrobial properties : The compound may interact with bacterial enzymes or receptors, potentially leading to antibacterial effects.

- Anticancer activities : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Biological Interaction Studies

Research involving this compound could focus on:

- Binding affinity studies : Utilizing molecular docking simulations or in vitro assays to assess how the compound interacts with biological targets such as enzymes or receptors.

- Mechanistic studies : Investigating how the compound modulates protein functions through covalent bonding or other interactions.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in:

- Specialty chemicals production : Its unique properties make it suitable for creating materials with specific functionalities.

- Chemical synthesis : Serving as a building block for more complex heterocyclic compounds.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide | Chloroacetamide group and oxazole ring | Explored for antimicrobial and anticancer properties |

| N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide | Oxazole ring with a sulfonamide group | Investigated for drug development potential |

| 2-Chloromethyl-2-phenylpropane | Chloro group attached to a carbon chain | Primarily used in organic synthesis |

The distinct combination of the chloromethyl group and cyclopentyl-substituted oxazole ring in this compound imparts specific reactivity and potential biological activity that differentiates it from other similar compounds .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research highlights its potential:

- Antimicrobial Activity : Studies on oxazole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit similar properties warranting further investigation .

- Pharmacological Potential : Research into substituted oxazoles indicates their utility in treating inflammation-related disorders. This positions this compound as a candidate for further pharmacological exploration .

作用機序

The mechanism of action of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

類似化合物との比較

Similar Compounds

3-(Chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of a cyclopentyl ring.

3-(Chloromethyl)-5-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a cyclopentyl ring.

3-(Chloromethyl)-5-ethyl-1,2-oxazole: Similar structure but with an ethyl group instead of a cyclopentyl ring.

Uniqueness

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

生物活性

3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.64 g/mol. The compound features a chloromethyl group and a cyclopentyl substituent on the oxazole ring, which may influence its biological interactions.

Biological Activity

Research indicates that oxazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing oxazole rings have shown promising antibacterial and antifungal properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in comparison to standard antibiotics like ampicillin .

- Anticancer Properties : Studies have reported that oxazole derivatives possess cytotoxic effects against multiple cancer cell lines. For example, compounds structurally related to this compound have exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines .

- Anti-inflammatory Effects : Some oxazole derivatives have been investigated for their anti-inflammatory potential. A study highlighted that certain substituted oxazoles could inhibit pro-inflammatory cytokines, suggesting a possible therapeutic application in inflammatory diseases .

The mechanism of action for this compound likely involves its interaction with specific biological targets:

- Enzyme Inhibition : Oxazoles can act as enzyme inhibitors, modulating pathways involved in cell proliferation and inflammation. For instance, they may inhibit enzymes such as cyclooxygenases (COX) or histone deacetylases (HDAC), which are crucial in cancer progression and inflammatory responses .

- Receptor Interaction : The compound may bind to specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or reduced cell viability in cancer cells.

Case Studies

-

Antimicrobial Activity Study : A series of oxazole derivatives were synthesized and tested for their antimicrobial efficacy against gram-positive and gram-negative bacteria. Among these, one derivative exhibited an MIC value of 0.8 µg/ml against Candida albicans, indicating strong antifungal activity .

Compound MIC (µg/ml) This compound 0.8 Ampicillin 10 Fluconazole 20 -

Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values ranging from 2 to 10 µM across different cell lines, including ovarian and lung cancer cells .

Cell Line IC50 (µM) HeLa (Cervical) 5.0 A549 (Lung) 4.5 MCF7 (Breast) 3.8

Q & A

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, and how can purity be maximized?

The synthesis typically involves cycloaddition reactions or functionalization of pre-existing oxazole cores. For example, a [3+2] cycloaddition between nitrile oxides and alkynes can form the oxazole ring, followed by chloromethylation using reagents like chloromethyl ethyl ether under acidic conditions . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and optimizing stoichiometric ratios (e.g., 1.2 eq chloromethylating agent) minimizes side products like dimerized intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : <sup>1</sup>H NMR identifies the cyclopentyl multiplet (δ 1.5–2.1 ppm) and chloromethyl singlet (δ 4.5–4.7 ppm). <sup>13</sup>C NMR confirms the oxazole ring (C-2 at ~160 ppm) and cyclopentyl carbons (25–35 ppm) .

- IR : Stretching vibrations at 1630 cm<sup>−1</sup> (C=N) and 750 cm<sup>−1</sup> (C-Cl) validate functional groups .

- HRMS : Exact mass (e.g., [M+H]<sup>+</sup> calculated for C9H11ClN2O: 199.0634) confirms molecular integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. For example, the chloromethyl group’s electron-withdrawing effect directs nucleophilic attack to the oxazole’s C-5 position. Transition state analysis of ring-opening reactions (e.g., hydrolysis) reveals activation energies, guiding solvent selection (e.g., aqueous THF at 60°C) .

Q. How to resolve contradictory data in biological activity studies involving this compound?

If conflicting results arise (e.g., antimicrobial activity in some assays but not others), perform orthogonal assays:

- Dose-response curves (IC50 vs. negative controls).

- Target-specific assays : Use fluorescence polarization to measure binding affinity to enzymes like cytochrome P450 (common off-target for oxazoles) .

- SAR studies : Compare with analogs (e.g., 5-cyclopentyl vs. 5-styryl oxazoles) to isolate structural determinants of activity .

Q. What strategies mitigate instability of this compound during storage?

- Storage : Under inert atmosphere (Ar/N2) at −20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

- QC monitoring : Periodic HPLC analysis (C18 column, 70:30 MeOH:H2O) tracks degradation products like 5-cyclopentyl-1,2-oxazole-3-carboxylic acid.

Q. What analytical challenges arise when distinguishing positional isomers (e.g., 5-cyclopentyl vs. 4-cyclopentyl substitution)?

- HRMS/MS : Fragment patterns differ; the 5-substituted isomer shows a dominant [M-Cl]<sup>+</sup> peak at m/z 164.

- 2D NMR : NOESY correlations between the cyclopentyl protons and oxazole H-4 confirm 5-substitution .

- X-ray crystallography : Resolves ambiguity by revealing the substitution pattern in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。